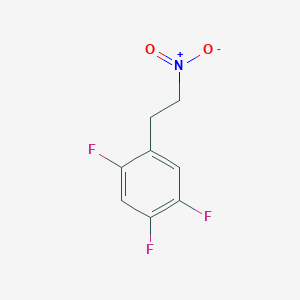
1,2,4-Trifluoro-5-(2-nitroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trifluoro-5-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 1, 2, and 4, and a nitroethyl group is attached at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trifluoro-5-(2-nitroethyl)benzene typically involves the nitration of 1,2,4-trifluorobenzene. The process can be summarized as follows:
Nitration Reaction: 1,2,4-Trifluorobenzene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trifluoro-5-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1,2,4-Trifluoro-5-(2-aminoethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state compounds of the nitro group.
Scientific Research Applications
1,2,4-Trifluoro-5-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: Potential use in the development of fluorinated pharmaceuticals due to the bioisosteric properties of fluorine.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1,2,4-Trifluoro-5-(2-nitroethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example:
Reduction Mechanism: The nitro group is reduced to an amino group through a catalytic hydrogenation process, where hydrogen atoms are added to the nitro group.
Substitution Mechanism: The fluorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient aromatic ring.
Oxidation Mechanism: The nitro group is oxidized to higher oxidation states through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
1,2,4-Trifluoro-5-(2-nitroethyl)benzene can be compared with other similar compounds such as:
1,2,4-Trifluorobenzene: Lacks the nitroethyl group, making it less reactive in certain chemical reactions.
1,2,4-Trifluoro-5-nitrobenzene: Similar structure but without the ethyl group, leading to different reactivity and applications.
2,4,5-Trifluoronitrobenzene: Another isomer with different substitution patterns, affecting its chemical properties and uses.
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1,2,4-trifluoro-5-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H6F3NO2/c9-6-4-8(11)7(10)3-5(6)1-2-12(13)14/h3-4H,1-2H2 |
InChI Key |
YFUZMWWMRIUTSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















